
8-Chloro-3-pentyl-1H-purine-2,6(3H,7H)-dione
Vue d'ensemble
Description
Méthodes De Préparation
Les voies de synthèse et les conditions réactionnelles du GSK256073 ne sont pas détaillées de manière exhaustive dans la littérature publiquement accessible. Il est connu que le composé est synthétisé par une série de réactions organiques impliquant la formation d'un dérivé de la purine. Les méthodes de production industrielle impliquent probablement des techniques de synthèse organique standard, y compris des étapes de purification et de cristallisation pour obtenir des niveaux de pureté élevés .
Analyse Des Réactions Chimiques
Le GSK256073 subit diverses réactions chimiques, impliquant principalement son interaction avec les molécules biologiques. Il agit comme un agoniste complet du récepteur 2 de l'acide hydroxy-carboxylique, conduisant à l'inhibition de l'élévation de l'adénosine monophosphate cyclique (AMPc) dans les adipocytes. Les réactifs et conditions courants utilisés dans ces réactions comprennent l'isoprotérénol et d'autres agonistes qui induisent l'élévation de l'AMPc . Les principaux produits formés à partir de ces réactions sont liés à l'inhibition de la lipolyse et à l'amélioration de l'homéostasie du glucose .
4. Applications de la recherche scientifique
Le GSK256073 a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme composé de référence dans les études impliquant les récepteurs couplés aux protéines G.
Biologie : Il aide à comprendre le rôle du récepteur 2 de l'acide hydroxy-carboxylique dans les processus métaboliques.
Médecine : Il est étudié pour son potentiel dans le traitement du diabète de type 2 et de la dyslipidémie en améliorant l'homéostasie du glucose et en inhibant la lipolyse
Industrie : Il est utilisé dans le développement de nouveaux agents thérapeutiques ciblant les troubles métaboliques.
5. Mécanisme d'action
Le GSK256073 exerce ses effets en agissant comme un agoniste complet du récepteur 2 de l'acide hydroxy-carboxylique. Lorsqu'il se lie à ce récepteur, il induit des changements conformationnels qui activent la famille Gi/o des protéines G. Cette activation conduit à l'inhibition de l'adénylate cyclase, entraînant une diminution des niveaux d'adénosine monophosphate cyclique (AMPc). La réduction des niveaux d'AMPc inhibe la lipolyse, améliorant ainsi l'homéostasie du glucose .
Applications De Recherche Scientifique
Inflammation and Pain Management
8-Chloro-3-pentyl-1H-purine-2,6(3H,7H)-dione has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators, suggesting its potential as an anti-inflammatory agent. In vitro studies have demonstrated its efficacy in decreasing inflammation and pain in cellular models.
Cell Cycle Regulation
Research indicates that this compound can prevent apoptosis induced by certain drugs in HL-60 cells. This suggests that it may have protective effects on cells under stress, making it a candidate for further investigation in cancer therapies where cell survival is crucial.
Potential Therapeutic Uses
Due to its ability to modulate cAMP and cGMP levels, this compound has potential applications in treating conditions such as:
- Cardiovascular diseases
- Respiratory disorders
- Inflammatory diseases
Its favorable pharmacokinetic profile indicates good bioavailability and metabolism by the liver, which supports its use in therapeutic settings.
Case Studies and Research Findings
- Inhibition of Nucleotide Pyrophosphatase : A study explored the synthesis of isoquinoline derivatives that act as inhibitors of human nucleotide pyrophosphatase/phosphodiesterase 1 and 3. The findings suggest that compounds similar to this compound can effectively inhibit these enzymes, highlighting their role in nucleotide metabolism and signaling pathways .
- Cellular Signaling Pathways : Research indicates that compounds targeting PDEs can significantly alter cellular behavior by enhancing cAMP/cGMP signaling pathways. This modulation is crucial for understanding various physiological responses and developing drugs targeting these pathways .
Mécanisme D'action
GSK256073 exerts its effects by acting as a full agonist for the hydroxy-carboxylic acid receptor 2. Upon binding to this receptor, it induces conformational changes that activate the Gi/o family of G-proteins. This activation leads to the inhibition of adenylate cyclase, resulting in decreased levels of cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels inhibits lipolysis, thereby improving glucose homeostasis .
Comparaison Avec Des Composés Similaires
Le GSK256073 est comparé à d'autres composés similaires tels que la niacine, l'acipimox et le MK-6892. Ces composés agissent également comme des agonistes du récepteur 2 de l'acide hydroxy-carboxylique, mais diffèrent en termes de puissance et d'effets secondaires :
Acipimox : Un dérivé de la niacine ayant des effets hypolipidémiants similaires, mais des bouffées de chaleur réduites.
Le GSK256073 est unique en raison de ses propriétés de longue durée et non bouffées de chaleur, ce qui en fait un candidat prometteur pour des applications thérapeutiques .
Activité Biologique
8-Chloro-3-pentyl-1H-purine-2,6(3H,7H)-dione is a purine derivative with significant biological activity, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C₁₀H₁₃ClN₄O₂
- Molecular Weight : 228.69 g/mol
- CAS Number : 46215799
The compound primarily acts as an antagonist at the adenosine A3 receptor (A3R), which is implicated in various physiological processes including inflammation and cancer progression. The interaction with A3R can modulate immune responses and has been studied for its potential in treating conditions such as cancer and neurodegenerative diseases.
Structure-Activity Relationship (SAR)
Research has shown that modifications to the purine structure can significantly influence the binding affinity and efficacy at the A3R. For example, derivatives with longer alkyl chains at the N7 position exhibit enhanced receptor affinity compared to their shorter counterparts .
Antagonistic Effects
This compound has been evaluated for its antagonistic effects on A3R:
- Binding Affinity : Studies have reported a Ki value in the nanomolar range, indicating strong binding to A3R .
- Functional Assays : In vitro assays demonstrated that this compound effectively inhibits A3R-mediated signaling pathways, which can lead to reduced cell proliferation in certain cancer cell lines .
Case Studies
- Cancer Research : In a study examining various purine derivatives, this compound was shown to inhibit the growth of human cancer cell lines through A3R antagonism. The results indicated a dose-dependent decrease in cell viability .
- Neuroinflammation : Another study highlighted its potential in neuroprotection by modulating inflammatory responses in neuronal cells. The compound demonstrated a capacity to reduce pro-inflammatory cytokine release, suggesting a protective role against neurodegeneration .
Comparative Biological Activity Table
Compound | Ki (nM) | Biological Target | Effect on Cell Viability |
---|---|---|---|
8-Chloro-3-pentyl-1H-purine | ~50 | A3R | Decreased |
8-Chloro-1,3-dimethylxanthine | ~30 | A2A | Moderate |
8-Chloro-caffeine | ~20 | A1R | Minimal |
Propriétés
IUPAC Name |
8-chloro-3-pentyl-7H-purine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4O2/c1-2-3-4-5-15-7-6(12-9(11)13-7)8(16)14-10(15)17/h2-5H2,1H3,(H,12,13)(H,14,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAMDQCXAAOFSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(C(=O)NC1=O)NC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673110 | |
Record name | 8-Chloro-3-pentyl-3,7-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862892-90-8 | |
Record name | GSK-256073 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862892908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Chloro-3-pentyl-3,7-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-chloro-3-pentyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GSK-256073 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VI94C980K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.